N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine
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Overview
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine: is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl group attached to the amino group of cyclohexyl-L-serine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine typically involves the protection of the amino group of cyclohexyl-L-serine with the fluorenylmethyloxycarbonyl group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) are used for peptide bond formation.
Major Products:
Deprotection: Free amino group of cyclohexyl-L-serine.
Coupling: Peptides or polypeptides with this compound as a building block.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Biology:
Protein Engineering: Utilized in the synthesis of modified peptides for studying protein-protein interactions and enzyme mechanisms.
Medicine:
Drug Development: Employed in the design of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Used in the production of synthetic peptides for research and development purposes.
Mechanism of Action
The primary mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group that can participate in further reactions or interactions.
Comparison with Similar Compounds
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-tryptophan
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-threonine
Uniqueness: N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-cyclohexyl-L-serine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics.
Properties
Molecular Formula |
C24H27NO5 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
(2S)-3-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H27NO5/c26-23(27)22(15-29-16-8-2-1-3-9-16)25-24(28)30-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 |
InChI Key |
NWAYQZZXNIXHMZ-QFIPXVFZSA-N |
Isomeric SMILES |
C1CCC(CC1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CCC(CC1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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